molecular formula C11H18O4 B1239348 Citreodiol CAS No. 94120-03-3

Citreodiol

Cat. No.: B1239348
CAS No.: 94120-03-3
M. Wt: 214.26 g/mol
InChI Key: VRPFJYGFBAJGLE-NPMAGFNESA-N
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Description

Citreodiol is a natural diol compound that has been isolated from microbial sources and is of interest in antibacterial and biosynthetic research. A study published in The Journal of Antibiotics identified this compound and its epimer, epi-citreodiol, as metabolites produced in significant quantities by a mutant strain of Streptomyces rochei . In this context, the production of citreodiols was linked to the disruption of the lankacidin antibiotic biosynthesis pathway, suggesting its relevance in studying secondary metabolism and regulatory mechanisms in actinomycetes . The compound was first isolated and its stereostructure determined decades earlier, with the absolute configuration established as [6R, 7R]-6,7-dihydroxy-2,6-dimethyloct-2,4-dienoic acid methyl ester . Researchers may find value in this compound for studies exploring microbial genetics, the biosynthesis of polyketide-derived metabolites, and the discovery of new bioactive compounds. This product is strictly for research use in a laboratory setting and is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-8(10(13)15-4)6-5-7-11(3,14)9(2)12/h5-7,9,12,14H,1-4H3/b7-5+,8-6+/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFJYGFBAJGLE-NPMAGFNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C=CC=C(C)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C)(/C=C/C=C(\C)/C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94120-03-3
Record name Citreodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthetic Pathways and Genetic Determinants

Polyketide Biosynthesis of Citreodiol and epi-Citreodiol in Microorganisms

This compound and epi-citreodiol are produced by certain microorganisms, notably species of Streptomyces, through polyketide biosynthesis researchgate.netnih.govnih.govasm.org. This process involves complex enzymatic machinery.

Role of Iterative Type I Polyketide Synthases (iT1PKSs) in Biosynthesis

Iterative Type I Polyketide Synthases (iT1PKSs) play a crucial role in the biosynthesis of citreodiols in Streptomyces. Unlike modular Type I PKSs which operate in an assembly-line fashion with distinct modules for each elongation step, iT1PKSs utilize a single set of catalytic domains repeatedly to synthesize a polyketide chain researchgate.netpnas.org. This iterative action allows for the generation of diverse structures from a limited set of enzymatic domains researchgate.netpnas.org. Studies have confirmed that iT1PKS monomodules from Streptomyces are capable of synthesizing various linear intermediates, including those that lead to the production of citreodiols researchgate.netpnas.orgnih.gov. The presence of iT1PKSs in Streptomyces is more common than initially thought and they are responsible for the biosynthesis of complex products like citreodiols researchgate.netnih.govresearchgate.net.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for polyketide biosynthesis are typically organized in biosynthetic gene clusters (BGCs) d-nb.infobiorxiv.org. The BGCs for this compound and epi-citreodiol biosynthesis in Streptomyces have been identified and characterized researchgate.netnih.gov. Genome mining approaches, often utilizing bioinformatics tools like antiSMASH, are employed to predict and identify these BGCs within microbial genomes d-nb.infobiorxiv.orgjmicrobiol.or.kr. Experimental validation, such as gene knockout studies and heterologous expression of the identified BGCs, is then used to confirm their role in the production of specific compounds like citreodiols nih.govjmicrobiol.or.kr. For instance, cloning and heterologous expression of a 25-kb DNA region containing the sgriM38 BGC from Streptomyces griseus successfully resulted in the production of citreodiols, validating the link between this BGC and the compounds nih.gov.

Precursor Incorporation and Enzymatic Transformations

Polyketide biosynthesis involves the stepwise condensation of small carboxylic acid starter and extender units, typically derived from activated forms such as acyl-CoA thioesters mdpi.com. While the specific precursor incorporation and detailed enzymatic transformations leading to this compound and epi-citreodiol via the polyketide pathway are subjects of ongoing research, the general mechanism of iT1PKSs involves repeated cycles of condensation, reduction, dehydration, and potentially other modifications catalyzed by the various domains within the single polyketide synthase enzyme researchgate.netpnas.org. The precise sequence and utilization of these domains in each iteration determine the structure of the growing polyketide chain, ultimately leading to the formation of the this compound scaffold.

Genetic Manipulation and Metabolic Engineering Approaches for Enhanced Production or Analog Generation

Genetic manipulation and metabolic engineering techniques have been applied to enhance the production of natural products, including polyketides, in microorganisms mdpi.comresearchgate.net. Strategies include the overexpression of genes within the biosynthetic pathway, the inactivation of competing pathways to redirect metabolic flux, and the optimization of regulatory elements controlling gene expression asm.orgresearchgate.netpatsnap.com. In the context of this compound biosynthesis, blocking early steps of competing biosynthetic pathways, such as lankacidin biosynthesis in Streptomyces rochei, has been shown to lead to increased production of this compound and epi-citreodiol nih.govasm.orgcore.ac.uk. This demonstrates the potential of metabolic engineering to improve yields and potentially generate novel analogs by manipulating the enzymatic machinery and precursor availability researchgate.netpatsnap.com.

Bioconversion and Semi-Synthesis Pathways of p-Menthane-3,8-diol (B45773) (PMD) from Plant Precursors

p-Menthane-3,8-diol (PMD), which encompasses this compound stereoisomers, can also be obtained or enriched from plant precursors through bioconversion and semi-synthetic routes. PMD is found naturally in Corymbia citriodora oil wikipedia.orgcitrefine.com.

Acid-Catalyzed Cyclization of Citronellal (B1669106) to PMD (Prins Reaction)

A key semi-synthetic route to produce PMD involves the acid-catalyzed cyclization of citronellal ontosight.aifishersci.nlwikidata.orgresearchgate.net. This reaction is a type of Prins reaction, which is a powerful method for constructing cyclic compounds nih.gov. Citronellal, a monoterpenoid aldehyde found in citronella oil and Corymbia citriodora oil, serves as the precursor citrefine.comwikipedia.orgguidetopharmacology.orgscentspiracy.com. Under acidic conditions, citronellal undergoes intramolecular cyclization followed by hydration to yield p-menthane-3,8-diol researchgate.netresearcher.life. The reaction conditions, such as acid concentration, temperature, and reaction time, can influence the yield and selectivity of PMD production researchgate.net. This acid-catalyzed cyclization is a crucial step in the industrial production of PMD from Corymbia citriodora oil, often referred to as the "Citriodiol® process," which converts the citronellal content in the oil into additional PMD citrefine.com. While this process yields a mixture of PMD stereoisomers, it is a significant pathway for obtaining PMD from a renewable plant source.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot explicitly listed as a unique CID for "this compound" specifically, but is a stereoisomer of p-Menthane-3,8-diol.
epi-CitreodiolNot explicitly listed as a unique CID for "epi-Citreodiol" specifically, but is a stereoisomer of p-Menthane-3,8-diol.
p-Menthane-3,8-diol556998 wikipedia.orgwikidata.orgherts.ac.ukuni.lu
Citronellal7794 fishersci.nlwikipedia.orgguidetopharmacology.orgscentspiracy.comfishersci.ca

Interactive Data Table: Acid-Catalyzed Cyclization of Citronellal to PMD

Acid Catalyst UsedCitronellal Conversion (%)PMD Yield (%)NotesSource Index
Sulfuric Acid (0.75% w/w)98.595.6Optimal conditions: oil to water ratio 1:2, 60°C, 6 h. researchgate.net
Acid-loaded capsule solid-~330% yield based on capsuleCatalytic cyclization-dimerization of vaporized citronellal. researchgate.netacs.org
Modified zeolites BETA (Fe or Zn)Up to 97Up to 94Influenced by Si/Al ratio and metal impregnation. researcher.life
Polymer based-eugenol supported H2SO4-11.34Yield obtained at 1% catalyst concentration, 90 min reflux. researcher.life
Attapulgite-24Performed in trickle-bed reactor at 70°C, 10 bar Ar, in cyclohexane. researcher.life

Enzymatic Conversions and Biocatalytic Approaches in PMD Synthesis

While the natural conversion of citronellal to PMD in Eucalyptus citriodora occurs within the plant matrix, the process is frequently characterized as an acid-catalyzed cyclisation, specifically a Prins reaction wikipedia.orgresearchgate.netacademie-sciences.fre3s-conferences.orgresearchgate.netresearchgate.net. This chemical transformation, occurring naturally within the plant material, yields PMD isomers academie-sciences.fr.

Due to the low natural abundance of PMD in Eucalyptus citriodora oil and the demand for it, particularly as an insect repellent active ingredient, chemical synthesis methods starting from citronellal have been developed and optimized researchgate.nete3s-conferences.org. These methods typically employ acid catalysts, such as sulfuric acid or citric acid, in a biphasic medium to facilitate the cyclization of citronellal to the desired p-menthane-3,8-diol isomers researchgate.netacademie-sciences.fre3s-conferences.orgresearchgate.net. For instance, studies have investigated the optimal conditions for PMD synthesis from Eucalyptus citriodora essential oil using sulfuric acid, examining factors like acid concentration, temperature, and reaction time to maximize yield and citronellal conversion researchgate.nete3s-conferences.org.

Beyond these acid-catalyzed chemical conversions that mimic the natural process, research into biocatalytic approaches for the synthesis of specific this compound stereoisomers is also being explored. For example, biocatalyzed direct insertion of carbon nucleophiles on ketones has been investigated as a method for the asymmetric synthesis of (+)-citreodiol, highlighting the potential of using enzymes in vitro for stereoselective synthesis researchgate.net. The concept of artificial biocatalytic cascades, which combine enzymes from different organisms to design synthetic routes, is also relevant as an extension of natural biosynthesis for producing organic molecules acs.org.

Comparative Biosynthesis Studies Across Different Natural Sources

Comparative studies of this compound biosynthesis across its different natural sources reveal distinct biochemical strategies. In bacterial producers like Streptomyces and Micromonospora, this compound is synthesized through a polyketide pathway mediated by type I polyketide synthases beilstein-journals.orgmdpi.comnih.govnih.gov. This involves the assembly of acetate (B1210297) and malonate extender units, characteristic of polyketide biosynthesis. The genetic determinants in these organisms include specific polyketide synthase genes organized within biosynthetic gene clusters nih.govnih.gov.

In contrast, the presence of this compound (as PMD) in Eucalyptus citriodora is linked to the metabolism of terpenoids, specifically the conversion of citronellal wikipedia.orgresearchgate.netacademie-sciences.fre3s-conferences.org. Citronellal is a monoterpenoid, and its transformation to PMD involves a cyclization reaction academie-sciences.fr. While this conversion occurs naturally within the plant, it is often described in chemical terms as an acid-catalyzed process rather than a classical enzymatic pathway involving a dedicated cyclase enzyme in the same way bacterial PKSs function. This suggests that the plant utilizes a different enzymatic or chemical mechanism inherent to its terpenoid metabolism to produce PMD from a terpenoid precursor, fundamentally differing from the polyketide assembly line observed in bacteria.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Citreodiol and epi-Citreodiol

Stereoselective Synthetic Approaches to this compound and Epi-Citreodiol

Stereoselective synthesis of this compound and epi-citreodiol is crucial due to the presence of multiple stereocenters in their structures. The absolute configurations of this compound and epi-citreodiol have been determined through the synthesis of their corresponding antipodes, starting from L-rhamnose. researchgate.net

Another approach for the stereoselective synthesis of (+)-citreodiol involved an enzymatic strategy for the preparation of optically pure α-alkyl-α,β-dihydroxyketones. researchgate.netunife.it This method utilized acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR) from Bacillus licheniformis. researchgate.netunife.it The stereochemistry of the resulting dihydroxyketones was assigned using NOE experiments, and their absolute configuration was determined by converting one of these compounds into (+)-citreodiol. researchgate.netunife.it

Key Methodologies and Reaction Pathways in Complex Chemical Synthesis (e.g., Spirodiepoxide methodology, Allene (B1206475) chemistry)

Spirodiepoxide methodology has been employed in the synthesis of epi-citreodiol. nih.govacs.orgnih.govresearchgate.netresearchgate.net This method leverages the controlled formation and opening of spirodiepoxides derived from allenes. nih.govacs.orgnih.govresearchgate.net Silyl-substituted allenes have been shown to be effective in controlling the regio- and stereoselective formation of spirodiepoxides. nih.gov These spirodiepoxides can then undergo site-selective nucleophilic and eliminative opening. nih.gov

Allene chemistry plays a significant role in the synthesis of complex molecules, including natural products like epi-citreodiol. nih.govnih.govrsc.orgmsu.edu Allenes, which are compounds with cumulative double bonds, offer unique reactivity for introducing multiple heteroatoms and constructing complex carbon frameworks. nih.govrsc.orgmsu.edu Allene bis-epoxidation, for instance, is a major approach to introduce multiple heteroatoms into chiral hydrocarbons. nih.gov The epoxidation of allenes can lead to the formation of spirodiepoxides, which serve as key intermediates in the synthesis of molecules like epi-citreodiol. nih.govacs.orgnih.govresearchgate.netresearchgate.netnih.gov The stereoselectivity of allene epoxidation, particularly for 1,3-disubstituted allenes, can be excellent, leading to the formation of spirodiepoxides with high diastereomeric ratios. nih.gov

Synthetic Routes to p-Menthane-3,8-diol (B45773) (PMD) and its Analogues

p-Menthane-3,8-diol (PMD) is a terpenoid classified as a diol, with a p-menthane (B155814) hydrocarbon backbone. wikipedia.org It has three stereocenters, allowing for a total of eight possible stereoisomers. wikipedia.org PMD can be synthesized through chemical routes, notably by the cyclization and hydration of citronellal (B1669106). google.comgoogle.com An early method involved the cyclization of citronellal in dilute sulfuric acid, yielding PMD along with isopulegol. google.com This reaction is thought to proceed through the cyclization of citronellal to isopulegol, followed by hydration of the latter. google.com

Green Synthesis Approaches for PMD from Natural Oils

Green synthesis approaches for PMD focus on utilizing natural, abundant raw materials like citronellal, often sourced from essential oils such as Corymbia citriodora (lemon eucalyptus) oil. google.comgoogle.comacs.orge3s-conferences.orgresearchgate.net While C. citriodora oil contains PMD naturally, the amount is limited (around 1%), making synthetic processes crucial to meet market demand. google.com

One green synthesis method involves treating citronellal or citronellal-bearing essential oils with an aqueous solution of an acid in the presence of a phase transfer catalyst. google.com This method allows for control over the formation of by-products and can yield a liquid composition primarily composed of PMD. google.com

Another green approach involves the use of biosourced ammonium (B1175870) salts as catalysts for the carbonyl-ene reaction-hydration of citronellal. acs.org This method offers excellent green metrics, including a low E-factor and high turnover number (TON) and turnover frequency (TOF). acs.org The catalytic solution of ammonium salts can be reused multiple times without significant loss of activity. acs.org

Sustainable carbon acid catalysts derived from alkaline lignin (B12514952) have also been explored for synthesizing PMD from citronellal in water, an environmentally friendly solvent. researchgate.netresearchgate.net These catalysts have shown promising performance compared to other catalysts. researchgate.net

A simple and efficient green method for PMD synthesis from Eucalyptus citriodora essential oil involves treatment with citric acid in a biphasic medium (water/essential oil). researchgate.net E. citriodora oil primarily contains (+)-citronellal, which undergoes cyclization via a Prins reaction to form cis/trans PMD isomers. This method has demonstrated high conversion of citronellal and good selectivity for PMD isomers.

Chemo-enzymatic and Biocatalytic Synthesis Approaches

Chemo-enzymatic and biocatalytic approaches offer attractive routes for the synthesis of complex molecules like this compound and its epimer, often providing high chemo-, regio-, and stereoselectivity under mild conditions. nih.govnih.govrsc.org

As mentioned in Section 4.1.1, an enzymatic strategy utilizing acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR) from Bacillus licheniformis has been developed for the stereoselective synthesis of optically pure α-alkyl-α,β-dihydroxyketones, which were then converted to (+)-citreodiol. researchgate.netunife.it This highlights the potential of biocatalysis in accessing specific stereoisomers of this compound. AAS catalyzes the condensation of α-diketones, and AAR performs the regio-, diastereo-, and enantioselective reduction of the resulting α-hydroxy-β-diketones. researchgate.netunife.itresearchgate.net

Biocatalytic synthesis can involve isolated enzymes, cell-free extracts, immobilized enzymes, or whole microbial cells. acs.org Artificial biocatalytic cascades, combining enzymes from different organisms, can be designed for the synthesis of organic molecules. acs.org While the search results specifically mention the biocatalytic synthesis of other compounds like pinoresinol (B1678388) using oxidoreductases acs.org and the investigation of nitrile transforming enzymes in chemo-enzymatic synthesis rsc.org, the successful enzymatic synthesis of a precursor to (+)-citreodiol demonstrates the applicability of biocatalysis in this area. researchgate.netunife.it The production of this compound and epi-citreodiol by Streptomyces strains through polyketide synthase (PKS) pathways also indicates a natural biocatalytic route to these compounds. pnas.orgbeilstein-journals.org

Molecular Mechanisms and Preclinical Biological Activities

Cellular and Subcellular Targets of Citreodiol and Epi-Citreodiol

Investigations into the precise cellular and subcellular targets of this compound and epi-citreodiol are ongoing. Their structural relationship to known bioactive polyketides suggests potential interactions with various biological components.

While specific enzyme or receptor interactions for this compound and epi-citreodiol are not extensively detailed in the available literature, their classification as polyketides implies potential interactions with macromolecules involved in cellular processes. Polyketides are a diverse group of natural products, many of which exert their biological effects through specific binding to enzymes or receptors. The biosynthesis of this compound and epi-citreodiol involves polyketide synthases (PKSs), suggesting their role within complex biosynthetic pathways.

This compound and epi-citreodiol are produced via polyketide biosynthesis pathways in organisms such as Streptomyces rochei and Penicillium species.. Their production in Streptomyces rochei has been observed in mutants with blocked biosynthesis of other compounds, indicating their place within the broader metabolic network of these organisms..

A significant aspect of research into this compound and epi-citreodiol is their structural similarity to citreoviridin (B190807). Citreoviridin is a well-established mycotoxin known to potently inhibit ATP synthesis, specifically targeting mitochondrial F1-ATP synthetase.. While a direct inhibitory effect of this compound or epi-citreodiol on ATP synthesis at levels comparable to citreoviridin is not explicitly detailed in the provided information, their close structural relationship suggests a potential, albeit perhaps weaker or indirect, influence on energy metabolism pathways. The biosynthesis of citreoviridin involves a polyketide backbone, further linking these compounds to polyketide actions and their potential to interfere with fundamental cellular processes..

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

Preclinical Biological Activities of this compound and Related Polyketides

Preclinical studies on this compound and epi-citreodiol are limited in the provided search results. However, research on related polyketides from Penicillium species has revealed various biological activities. For instance, derivatives of citreoviridin have demonstrated anti-inflammatory activity by inhibiting nitric oxide production in macrophage cells.. This suggests that polyketides structurally related to this compound may possess diverse preclinical biological activities, warranting further investigation into the specific properties of this compound and epi-citreodiol.

Mechanisms of Repellency for p-Menthane-3,8-diol (B45773) (PMD)

p-Menthane-3,8-diol (PMD), also known as para-menthane-3,8-diol, is a natural compound found in the essential oil of the lemon eucalyptus tree (Corymbia citriodora).. Unlike this compound, which is a polyketide, PMD is classified as a monoterpenoid.. PMD is well-established for its properties as an insect repellent.. Its mechanism of action primarily involves the olfactory system of insects..

The insect repellent activity of PMD is mediated through its interaction with olfactory receptors (ORs) in mosquitoes and other insects.. PMD possesses a strong odor that acts as a deterrent to insects.. Studies have shown that PMD can activate specific odorant receptors in mosquitoes, such as CquiOR136 in Culex quinquefasciatus.. This interaction disrupts the insect's ability to detect host cues, thereby preventing bites.. The binding of repellents like PMD to sensory receptors interferes with the insect's host-finding ability..

The behavioral efficacy of PMD has been demonstrated in various invertebrate models, particularly mosquitoes. PMD is widely used in insect repellent products and has been shown to repel a variety of insects, including mosquitoes, ticks, and blackflies.. Behavioral assays, such as those involving exposure to PMD-treated surfaces or olfactometers, confirm its ability to deter mosquitoes and reduce biting.. Different mosquito species may exhibit varying behavioral responses to PMD.. High concentrations of odorants, including repellents like PMD, can activate olfactory receptor neurons and lead to repellent behaviors..

Neurophysiological Basis of Insect Repellency (e.g., Olfactory Receptor Interaction)

Comparative Analysis of Biological Activities and Mechanisms across this compound and PMD Classes

The nomenclature surrounding "this compound" can refer to compounds from distinct natural sources, primarily p-menthane-3,8-diol (PMD), a well-established insect repellent derived from Corymbia citriodora (formerly Eucalyptus citriodora) oil, and potentially other bioactive compounds, such as polyketides produced by Streptomyces species. A comparative analysis of their biological activities and underlying mechanisms reveals differing profiles based on their origin and chemical class.

p-Menthane-3,8-diol (PMD), often considered the main active component of refined oil of lemon eucalyptus or sometimes referred to as Citriodiol, is widely recognized for its efficacy as an insect repellent. Studies have frequently compared its performance to that of N,N-diethyl-m-methylbenzamide (DEET), a common synthetic repellent. Research indicates that PMD can offer a duration and level of protection against mosquitoes comparable to DEET under certain conditions. foreverest.netresearchgate.netresearchgate.netuni-regensburg.depenntybio.com For instance, a 26% PMD formulation has been shown to provide complete protection for 7-8 hours against Aedes aegypti. researchgate.net The mechanism of action for PMD as a repellent is generally understood to involve the masking of human attractant odors or the production of odors that are aversive to insects, thereby deterring them from landing and biting. foreverest.net While the precise molecular targets in insect olfactory systems are areas of ongoing research, the effect is primarily behavioral repellency rather than insecticidal action at typical use concentrations.

In contrast, compounds referred to as this compound have also been identified as polyketides produced by microbial sources, specifically Streptomyces species. dntb.gov.uapnas.orgdntb.gov.ua These compounds are synthesized via iterative type I polyketide synthases (iT1PKSs), a distinct biosynthetic pathway compared to the terpenoid pathway yielding PMD in plants. pnas.org While these microbially-derived Citreodiols are described as possessing "bioactive" or "important biological properties," the specific details regarding their molecular mechanisms and a broad spectrum of biological activities are not as extensively documented in the provided literature as the repellent activity of PMD. pnas.orgdntb.gov.uascielo.br The mention of these compounds in the context of polyketide biosynthesis suggests potential activities characteristic of this class of natural products, which includes a wide range of pharmacologically active compounds such as antibiotics, antifungals, and antitumor agents. However, without specific research findings on the activities of Streptomyces-derived this compound, a detailed comparison of molecular mechanisms with PMD's repellent action is limited.

Comparative studies between PMD and DEET have also touched upon their general toxicological profiles, which can be considered a form of biological activity (adverse effects). PMD is generally perceived as having a lower toxicity profile compared to DEET, although eye irritation is a noted effect for PMD. foreverest.netresearchgate.netresearchgate.netpenntybio.com A study comparing the cytotoxicity in human keratinocyte cells and toxicity in zebrafish embryos found PMD to be less toxic than DEET. researchgate.net This suggests differences in how these compounds interact with biological systems at a cellular and developmental level, although these are related to safety rather than primary mechanisms of intended action (repellency).

The primary comparative data available focuses on the repellent efficacy and general toxicity of PMD in relation to DEET, rather than a direct comparison of molecular mechanisms and diverse biological activities between PMD and the less characterized Streptomyces-derived this compound. The table below summarizes some comparative aspects between PMD and DEET based on their well-documented use as insect repellents.

Featurep-Menthane-3,8-diol (PMD) / this compound (from C. citriodora)N,N-diethyl-m-methylbenzamide (DEET)
Chemical Class Terpenoid / DiolAmide
Source Primarily natural (from Corymbia citriodora oil) foreverest.netwikipedia.orgSynthetic
Primary Activity Insect Repellent foreverest.netresearchgate.netuni-regensburg.depenntybio.comInsect Repellent foreverest.netuni-regensburg.depenntybio.com
Efficacy (Repellency) Comparable to DEET in some studies foreverest.netresearchgate.netresearchgate.netuni-regensburg.depenntybio.comBenchmark repellent, high efficacy
Mechanism (Repellency) Masks attractant odors, produces aversive odors foreverest.netInterferes with insect olfactory receptors
General Toxicity Generally lower toxicity than DEET foreverest.netresearchgate.netresearchgate.netpenntybio.comAssociated with potential toxicity concerns foreverest.netnih.gov
Eye Irritation Noted effect foreverest.netresearchgate.netpenntybio.comCan cause irritation

Structure Activity Relationships Sar and Rational Design of Analogues

SAR Studies of Citreodiol and its Derivatives for Bioactivity Optimization

SAR studies of PMD and its derivatives investigate how variations in chemical structure influence their repellent activity. These studies are fundamental to identifying key structural features responsible for the desired biological effect and optimizing the activity through targeted modifications.

The stereochemistry of PMD significantly impacts its biological activity. PMD has up to eight possible stereoisomers, and their repellent efficacy can vary. wikipedia.orgwikipedia.org Research has demonstrated that different stereoisomers of PMD exhibit varying degrees of repellency against mosquitoes, such as Aedes albopictus. acs.org Specifically, the (1R)-(+)-cis-PMD isomer has been identified as having the highest repellency index in studies evaluating its effect over a 24-hour period. acs.org Other isomers, such as (1S)-(−)-cis-PMD, showed lower activity, while (1S)-(+)-trans-PMD and (1R)-(−)-trans-PMD had only a slight effect. acs.org This indicates that the precise three-dimensional arrangement of the hydroxyl groups and the methyl and isopropanol (B130326) substituents on the p-menthane (B155814) ring is critical for optimal repellent activity. The method of synthesis can influence the predominant diastereomers produced, with lower reaction temperatures favoring the production of the more active cis forms. acs.orgacs.org

PMD Stereoisomer Repellency Index (Relative) Activity against Aedes albopictus
(1R)-(+)-cis-PMD Highest Most efficient repellent
(1S)-(−)-cis-PMD Lower Somewhat lower effect
(1S)-(+)-trans-PMD Slight Slight effect
(1R)-(−)-trans-PMD Slight Slight effect

Pharmacophore modeling studies have been conducted to identify the key molecular features of PMD and its derivatives that are essential for repellent activity. In silico analysis, including quantum chemical calculations and stereoelectronic property analysis, has provided insights into these features. eurekaselect.comnih.govresearchgate.net The generated pharmacophore model for PMDs suggests that two aliphatic hydrophobic features and a hydrogen-bond donor feature are important for potent activity. eurekaselect.comnih.govresearchgate.net Stereo-electronic analysis further indicates that lower aqueous stabilization (favoring lipophilicity), a larger separation of electrostatic potential energy, and a large localized negative electrostatic potential region associated with the oxygen atom play significant roles in repellent activity. eurekaselect.comnih.govresearchgate.net These findings help define the active moieties and the spatial arrangement required for interaction with insect olfactory receptors or other relevant biological targets.

Influence of Stereochemistry on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for p-Menthane-3,8-diol (B45773) (PMD) and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical models to correlate structural and physicochemical properties of compounds with their biological activity. This approach allows for the prediction of activity for new or untested compounds and aids in the rational design process.

Computational chemistry and in silico analysis, including quantum chemical calculations, are valuable tools in studying the repellent properties of PMD and its analogues. eurekaselect.comnih.govresearchgate.netresearchgate.net These methods allow for the investigation of molecular properties such as stereoelectronic characteristics and electrostatic potentials that are difficult to assess experimentally. eurekaselect.comnih.govresearchgate.net In silico stereo-electronic analysis of PMD and its synthetic derivatives has been performed to understand the factors contributing to their repellent activity and to develop pharmacophore models. eurekaselect.comnih.govresearchgate.net This computational work provides a theoretical basis for the observed differences in activity among isomers and derivatives.

QSAR modeling involves correlating various molecular descriptors with biological efficacy. For PMD and its analogues, molecular descriptors related to lipophilicity, electrostatic potential, and three-dimensional structure are relevant to their repellent activity. eurekaselect.comnih.govresearchgate.netnih.gov Studies have shown that properties such as lower aqueous stabilization (indicating favorable lipophilicity), the separation of electrostatic potential energy, and the presence of a significant localized negative electrostatic potential region near the oxygen atom are correlated with repellent activity. eurekaselect.comnih.govresearchgate.net These correlations help to build predictive models that can estimate the potential efficacy of new PMD analogues based on their calculated molecular descriptors. eurekaselect.comnih.govresearchgate.net

Computational Chemistry and In Silico Analysis for Repellency

Design and Synthesis of Novel this compound and PMD Analogues with Enhanced Specificity or Potency

Based on the understanding gained from SAR and QSAR studies, novel this compound and PMD analogues can be rationally designed and synthesized with the aim of enhancing their specificity or potency as insect repellents. In silico studies, particularly pharmacophore modeling, have aided in the design of more effective PMD repellents that are currently under investigation. eurekaselect.comnih.govresearchgate.net Synthetic routes have been developed to produce specific diastereomers of PMD from precursors like citronellal (B1669106), allowing for the synthesis of isomers with higher repellent activity, such as (1R)-(+)-cis-PMD. acs.orgresearchgate.net The synthesis of related compounds, such as this compound and epithis compound, has also been achieved through various chemical approaches, including synthesis starting from L-rhamnose. researchgate.net Ongoing research focuses on the design and synthesis of analogues that may offer improved performance, longer duration of action, or activity against a broader spectrum of insects.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for isolating citreodiol from complex mixtures and assessing its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC) in Research

Gas Chromatography (GC) and Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), are widely used in the research and analysis of various compounds, including those related to natural products like this compound. GC is effective for separating volatile compounds, while LC is suitable for a broader range of compounds, including less volatile or thermally labile substances. HPLC, with its high separation efficiency, is a vital technique for analyzing chiral drugs and quantifying compounds. vnu.edu.vnnih.govmdpi.com GC-MS, which couples gas chromatography with mass spectrometry, is a powerful tool for identifying compounds in complex mixtures, such as those found in essential oils. ui.ac.idrsc.org Similarly, LC-MS/MS combines liquid chromatography with tandem mass spectrometry for sensitive and specific detection and quantification of analytes in complex biological fluids. nih.gov

Research involving Streptomyces rochei has utilized HPLC analysis in the study of this compound production by mutants. illinois.edu GC-MS analysis has also been applied in the study of extracts from Eucalyptus citriodora, an essential oil containing related compounds like citronellal (B1669106), citronellol, and geraniol, demonstrating the utility of GC-MS in analyzing natural product profiles. ui.ac.idrsc.orgnih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized chromatographic technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. rotachrom.com This technique is crucial in various fields, including pharmaceuticals, agrochemicals, and food industries, where the biological activity and properties of enantiomers can differ significantly. rotachrom.com Chiral chromatography employs chiral stationary phases (CSPs) or chiral additives in the mobile phase to create a chiral environment that allows for the differential interaction and separation of enantiomers. rotachrom.comchiralpedia.com

While specific detailed examples of chiral GC or LC solely focused on determining the enantiomeric purity of isolated this compound were not extensively detailed in the provided search results, the general principles and applications of chiral chromatography are highly relevant. Optimized chiral GC analysis has been mentioned in the context of separating mixtures that could potentially lead to this compound. researchgate.net Chiral phase HPLC analysis has also been utilized in the analysis of methyl esters of compounds, highlighting its application in separating stereoisomers of natural products. d-nb.info The importance of chiral separation in analyzing compounds with stereocenters, such as this compound which possesses hydroxyl groups at chiral carbons, is well-established in chemical analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide crucial information about the molecular structure of this compound.

Advanced NMR Spectroscopy (2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and purity of organic compounds. ijfmr.com Advanced NMR techniques, such as 2D NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. d-nb.infonih.gov HMQC experiments correlate proton and carbon signals that are directly bonded, aiding in the assignment of carbon signals based on their attached protons. nih.gov NOESY experiments reveal spatial proximity between protons, which is invaluable for determining the relative stereochemistry and conformation of a molecule. d-nb.info

NMR spectroscopy has been extensively used in the structural elucidation of this compound and related compounds. Studies have reported the ¹H and ¹³C NMR spectral data for this compound, with assignments often aided by HMQC spectra. researchgate.netnih.gov Analysis of NOESY correlations has been employed to determine the configuration of double bonds in related compounds, a technique applicable to this compound's structure which contains double bonds. d-nb.info NMR, including 2D techniques, is considered a powerful tool for structure elucidation and analyzing positional isotopomer distributions in complex mixtures. nih.gov

Mass Spectrometry (HR-ESI-TOFMS, LC-MS/MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. ui.ac.id High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOFMS) provides accurate mass measurements, allowing for the precise determination of a compound's molecular formula. beilstein-journals.orgscielo.br LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a highly sensitive method for identifying and quantifying compounds by analyzing their fragmentation patterns. nih.gov

HR-ESI-MS analysis has been used to determine the molecular formula of this compound and related compounds by observing pseudomolecular ion peaks. nih.govscielo.br For instance, the molecular formula of a compound related to this compound was determined as C₁₁H₁₈O₄ based on the HR-ESI-MS ion at m/z 237.1098 [M + Na]⁺. scielo.br The structures of this compound and epi-citreodiol have been elucidated based on spectroscopic data including MS. researchgate.net LC-MS analysis, particularly with ESI positive ion mode, has been used in the analysis of crude extracts containing this compound. illinois.edu MS-based polyketide identification, including MS/MS analysis, is a key part of metabologenomics approaches for discovering novel natural products like polyketides. researchgate.net

UV-Vis and IR Spectroscopy for Chromophore and Functional Group Characterization

UV-Vis (Ultraviolet-Visible) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the presence of chromophores, which are structural features that absorb light. uni-muenchen.deresearchgate.net IR (Infrared) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present based on characteristic vibrational frequencies. nih.gov

The UV spectrum of this compound and related compounds has been examined, with absorption maxima providing insights into conjugated systems present in the molecule. d-nb.infobeilstein-journals.orgscielo.brcore.ac.uk For example, a UV absorption maximum at 264 nm suggested the presence of dienone and hydroxy functionalities in a related compound. d-nb.info IR spectroscopy has been used to identify key functional groups in this compound and other natural products. nih.govbeilstein-journals.orgmdpi.com Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl, carbonyl, and double bond groups, which are relevant functional groups in the structure of this compound. nih.govbeilstein-journals.org

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound from natural sources, such as microbial fermentation broths or fungal extracts, involves working with complex mixtures containing numerous other metabolites. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for effectively analyzing such samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors are commonly employed for the analysis and isolation of this compound np-mrd.orgnih.govdntb.gov.uaemolecules.comosdd.net. LC-MS is particularly valuable as it provides both chromatographic separation and molecular mass information, aiding in the identification of compounds within complex extracts. For the analysis of this compound, LC-MS using electrospray ionization (ESI) in positive ion mode has been utilized np-mrd.org. Specific chromatographic conditions, such as the use of a Kinetex 2.6-μm XB-C18 100 Å column with a mobile phase gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid), have been reported for LC-MS analysis np-mrd.org. This setup allows for the separation of this compound and other metabolites based on their polarity and interaction with the stationary phase, followed by detection and mass analysis.

HPLC analysis, sometimes coupled with diode array detection and mass spectrometry (HPLC-DAD-MS), is also a powerful tool for separating and detecting non-volatile extrolites like this compound in fungal extracts dntb.gov.ua. This approach allows for detection based on UV-Vis absorbance (if the compound has a chromophore) and provides mass spectral data for identification.

While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds dntb.gov.uacam.ac.uk, the available information suggests that this compound, often described as a non-volatile extrolite, is primarily analyzed using LC-based techniques dntb.gov.ua. GC-MS is mentioned in the context of analyzing other components in extracts where this compound is also present or in studies citing research on this compound isolation, but not as the primary method for this compound itself based on the provided snippets dntb.gov.uacam.ac.uk.

The application of these hyphenated techniques allows researchers to discern and isolate this compound from large background peaks in chromatograms, enabling its characterization from crude extracts np-mrd.org. The combination of chromatographic retention time and mass spectral data provides a robust method for the tentative identification and targeted isolation of this compound from complex biological samples.

Standardization and Validation of Analytical Methods in Academic Research

Standardization and validation of analytical methods are crucial in academic research to ensure the reliability, accuracy, and reproducibility of the results obtained. While specific detailed validation data for this compound analytical methods were not extensively provided in the search results, the principles of method validation are applicable to its analysis.

In academic research involving the analysis of natural products like this compound, method validation typically involves assessing parameters such as specificity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and stability. These parameters ensure that the method is suitable for its intended purpose, whether it is for qualitative identification, quantitative analysis, or isolation.

Although not specifically for this compound, research on the analysis of other natural products, such as the mycotoxin Citrinin, illustrates the type of validation performed in academic and research settings. Validation criteria often align with guidelines from regulatory bodies or established scientific standards. For instance, validation of an LC-MS/MS method for Citrinin involved determining the LOQ and evaluating parameters like recovery and measurement uncertainty. Homogeneity and stability of reference materials used in the analysis were also assessed to ensure reliable quantification.

Reproducibility is a fundamental aspect of method reliability in academic research. Studies involving the production and analysis of this compound often emphasize performing fermentation analyses at least twice to confirm the reproducibility of compound production and detection np-mrd.org. This highlights the importance of consistent results obtained from repeated analyses.

Emerging Research Directions and Future Perspectives

Exploration of New Natural Sources and Chemodiversity

Research continues into identifying novel natural sources of citreodiol and understanding the chemodiversity within existing sources. While Eucalyptus citriodora is a well-established source, investigations are likely expanding to other plant species and even microorganisms. Studies have shown that this compound and epi-citreodiol are produced by Streptomyces rochei, indicating microbial sources are also relevant to this compound's natural occurrence. pnas.orgdntb.gov.uaasm.orgasm.orghiroshima-u.ac.jphiroshima-u.ac.jpresearchgate.netfrontiersin.org Exploring diverse strains of Streptomyces and other microbial genera could reveal new this compound-producing organisms or related compounds with potentially different properties. Understanding the genetic and environmental factors influencing this compound production in these diverse sources is crucial for optimizing extraction and potentially discovering novel analogues. The exploration of endophytic fungi, for instance, is yielding insights into cultivable endophyte chemodiversity and the occurrence of common metabolites between the host plant and its fungal communities. researchgate.net

Innovations in Biosynthetic Pathway Engineering and Synthetic Biology for Novel Compound Production

Significant effort is being directed towards understanding and engineering the biosynthetic pathways responsible for this compound production. This compound is a truncated polyketide, produced by type I polyketide synthase (PKS) in Streptomyces strains through heterologous expression experiments. beilstein-journals.org Research into iterative type I polyketide synthases (iT1PKSs) in Streptomyces has revealed their potential in synthesizing diverse polyketides, including citreodiols. pnas.orgdntb.gov.uaillinois.edu Blockage of early steps in the biosynthesis of other compounds, such as lankacidin in Streptomyces rochei, has been shown to lead to a large production of this compound and epi-citreodiol. pnas.orgasm.orghiroshima-u.ac.jpresearchgate.netnih.gov

Synthetic biology approaches are being applied to engineer microbial cell factories for the sustainable production of biochemicals, including natural products like this compound. tu-darmstadt.deconcordia.cafrontiersin.orgebrc.orgjcvi.org This involves designing non-natural biosynthetic pathways, modular pathway assembly, and optimizing metabolic flux within microorganisms. frontiersin.org By manipulating the genes and enzymes involved in the polyketide synthesis pathway, researchers aim to enhance this compound yield, produce novel this compound analogues, or even create entirely new compounds with desired properties. researchgate.net

Development of Advanced Synthetic Methodologies for Accessing Complex this compound Scaffolds

Alongside natural production and biosynthesis, research is ongoing in developing advanced synthetic methodologies for accessing this compound and its related structures. While this compound can be synthesized from (+)-citronellal, a major component of Eucalyptus citriodora oil, through acid-catalyzed cyclisation (Prins reaction), researchers are exploring more efficient, selective, and environmentally friendly synthetic routes. academie-sciences.fre3s-conferences.orgresearchgate.net

Studies are investigating various catalytic methods and reaction conditions to improve the yield and stereoselectivity of this compound synthesis. academie-sciences.fre3s-conferences.orgresearchgate.netchemrxiv.org The development of novel chemical transformations, such as regioselective anti-silyllithiation reactions, is contributing to the ability to synthesize complex structures that could serve as precursors for this compound or its analogues. researchgate.netchemrxiv.org These advancements in synthetic chemistry are crucial for providing alternative or complementary methods for obtaining this compound, especially for research purposes or when specific structural modifications are required.

Deeper Elucidation of Molecular Interaction Mechanisms and Biological Targets

A key area of future research involves gaining a deeper understanding of how this compound interacts at the molecular level and identifying its specific biological targets. While known for its insect repellent properties, the precise mechanisms by which this compound deters insects are still being investigated. Research into the odorant receptors and neurons involved in insect responses to repellents like DEET is providing insights that could be extended to understanding this compound's mode of action. caryinstitute.org

Furthermore, exploring potential interactions with other biological systems and identifying new targets could reveal additional applications for this compound or its derivatives. Studies utilizing techniques like molecular docking are being employed to investigate the binding affinity of various compounds, including those structurally related to this compound, with biological targets such as enzymes in pathogens. researchgate.netdntb.gov.ua This type of research can help elucidate the molecular basis of this compound's effects and guide the design of more potent or selective compounds.

Integration of Computational and Experimental Approaches in Drug Discovery and Analogue Design

Computational approaches are playing an increasingly vital role in accelerating the discovery and design of new drugs and chemical compounds, including analogues of natural products like this compound. eujournal.orgcytoreason.comlongdom.orguu.senih.gov The integration of computational and experimental methods allows for more efficient screening, prediction of properties, and rational design of molecules.

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) are being used to predict the binding affinity of potential drug molecules to their targets and to understand their dynamic and kinetic properties. longdom.orgnih.gov This computational power, combined with experimental validation, can significantly expedite the process of designing and identifying novel this compound analogues with improved efficacy, altered target specificity, or reduced environmental impact. cytoreason.comlongdom.org Computational modeling of biological systems is also being used to enhance the understanding of complex interactions relevant to drug development. eujournal.orgcytoreason.comuu.se

Sustainable Production and Environmental Considerations in Research Context

Sustainability is a critical consideration in the research and development of natural products like this compound. The demand for naturally sourced alternatives to synthetic products is increasing, driving the need for sustainable production methods. citrefine.comresearchgate.net Research is focusing on environmentally friendly approaches throughout the entire lifecycle of this compound, from sourcing to production and disposal.

Q & A

What methodological frameworks are recommended for formulating research questions on Citreodiol’s biochemical mechanisms?

Utilize the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, particularly for preclinical studies. For example:

  • Population : Specific cell lines or animal models.
  • Intervention : this compound dosage and administration routes.
  • Comparison : Control groups or benchmark compounds.
  • Outcome : Quantifiable metrics (e.g., inhibition rates, gene expression). This ensures alignment with experimental objectives and reproducibility .

Q. How can researchers optimize this compound synthesis to improve yield and purity?

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios) and identify optimal conditions. Use chromatography (HPLC) for purity validation and NMR/MS for structural confirmation. Document deviations (e.g., by-product formation) and refine protocols iteratively .

Q. What statistical approaches are suitable for preliminary efficacy studies of this compound?

For in vitro assays, use dose-response curves with non-linear regression (e.g., Hill equation) to calculate EC₅₀ values. For animal studies, apply ANOVA with post-hoc tests (e.g., Tukey) to compare treatment groups. Ensure power analysis determines sample sizes to avoid Type I/II errors .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

Conduct systematic reviews with meta-analysis to aggregate data across studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., by model type or dosage). Validate hypotheses through orthogonal assays (e.g., CRISPR knockouts to confirm target pathways) .

Q. What experimental designs are effective for comparative studies of this compound and structural analogs?

Use head-to-head trials with matched molar concentrations and identical assay conditions. Incorporate blinded replicates to reduce bias. Measure off-target effects via proteomic profiling or high-content screening. Publish raw datasets and analysis pipelines for transparency .

Q. How should longitudinal studies on this compound’s pharmacokinetics be structured to ensure robustness?

Implement crossover designs in animal models to control intra-subject variability. Use LC-MS/MS for plasma concentration-time profiling and compartmental modeling (e.g., non-linear mixed effects) to estimate absorption/distribution parameters. Include washout periods to mitigate carryover effects .

Methodological Challenges & Solutions

Q. What strategies mitigate batch-to-batch variability in this compound production?

  • Quality Control : Implement in-process checks (e.g., in-line FTIR for reaction monitoring).
  • Stability Testing : Assess storage conditions (temperature, humidity) using accelerated aging protocols.
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?

Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic data. Use network pharmacology tools to map compound-target-disease interactions. Validate computationally predicted targets via SPR (Surface Plasmon Resonance) binding assays .

Data Reporting Standards

Table 1 : Essential Data to Include in this compound Studies

Category Required Metrics References
SynthesisYield (%), purity (HPLC), spectral data (NMR)
In Vitro EfficacyEC₅₀, selectivity index, cytotoxicity (IC₅₀)
PharmacokineticsCₘₐₓ, Tₘₐₓ, AUC, half-life (t½)
Omics IntegrationDifferential gene/protein expression (fold change)

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound research involving animal models?

Follow ARRIVE guidelines for reporting in vivo experiments. Obtain ethics committee approval, and document housing conditions, analgesia use, and euthanasia methods. Share protocols via repositories like Zenodo to enhance reproducibility .

Q. How can researchers address publication bias in this compound studies?

Preregister hypotheses and methods on platforms like ClinicalTrials.gov or Open Science Framework. Report negative results in dedicated journals (e.g., PLOS ONE) to prevent selective publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.